molecular formula C16H23Cl2N3O3 B12843365 tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate

Cat. No.: B12843365
M. Wt: 376.3 g/mol
InChI Key: NREABQLXZXKVGX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with a piperidine derivative under specific conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H23Cl2N3O3

Molecular Weight

376.3 g/mol

IUPAC Name

tert-butyl 2-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-7-5-4-6-12(21)10-23-9-11-8-19-14(18)20-13(11)17/h8,12H,4-7,9-10H2,1-3H3

InChI Key

NREABQLXZXKVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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